5-Bromo-4-(2-chloro-5-methylphenyl)imidazole-2-carbaldehyde
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Overview
Description
5-Bromo-4-(2-chloro-5-methylphenyl)imidazole-2-carbaldehyde is a synthetic organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(2-chloro-5-methylphenyl)imidazole-2-carbaldehyde typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial-scale production of this compound may involve optimized and versatile synthetic routes to ensure high yield and purity. The process often includes the use of recyclable catalysts and efficient reaction conditions to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-(2-chloro-5-methylphenyl)imidazole-2-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Halogen exchange or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
5-Bromo-4-(2-chloro-5-methylphenyl)imidazole-2-carbaldehyde has a wide range of applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 5-Bromo-4-(2-chloro-5-methylphenyl)imidazole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloro-4-methylimidazole: Similar structure but lacks the aldehyde functional group.
5-Bromo-2-thiophenecarboxaldehyde: Contains a thiophene ring instead of an imidazole ring.
4-(2-Chloro-5-methylphenyl)imidazole: Similar structure but lacks the bromine substituent.
Uniqueness
5-Bromo-4-(2-chloro-5-methylphenyl)imidazole-2-carbaldehyde is unique due to the combination of bromine, chlorine, and methyl substituents on the imidazole ring, along with the presence of an aldehyde functional group. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C11H8BrClN2O |
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Molecular Weight |
299.55 g/mol |
IUPAC Name |
5-bromo-4-(2-chloro-5-methylphenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C11H8BrClN2O/c1-6-2-3-8(13)7(4-6)10-11(12)15-9(5-16)14-10/h2-5H,1H3,(H,14,15) |
InChI Key |
LNANWVBPBYQJTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)C2=C(NC(=N2)C=O)Br |
Origin of Product |
United States |
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